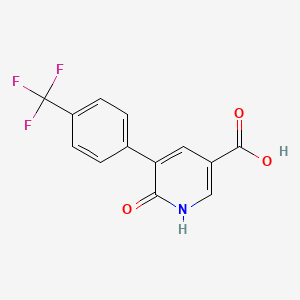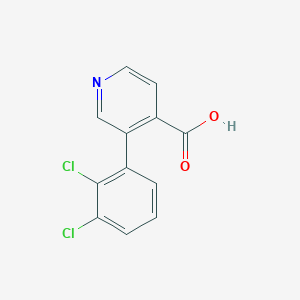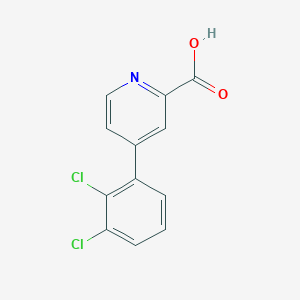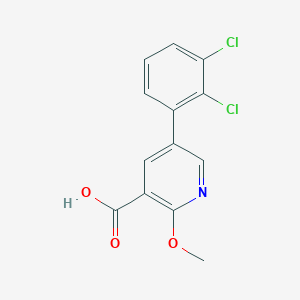
6-(2,3-Dichlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-Dichlorophenyl)picolinic acid (6-DCPPA) is an organic compound belonging to the group of compounds known as picolinic acids. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. 6-DCPPA is an important intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents. It is also used in the synthesis of fluorescent dyes, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. 6-DCPPA has a 95% purity, which makes it an ideal compound for a variety of applications.
Applications De Recherche Scientifique
6-(2,3-Dichlorophenyl)picolinic acid, 95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. In the field of chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In the field of biochemistry, it is used in the synthesis of fluorescent dyes and as a reagent in analytical chemistry. In the field of pharmaceuticals, it is used as an intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents.
Mécanisme D'action
The mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% are not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds. However, the exact effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% on biological systems are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2,3-Dichlorophenyl)picolinic acid, 95% in laboratory experiments are that it is a highly pure compound, it is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is that its mechanism of action is not well understood, so its effects on biological systems are still unknown.
Orientations Futures
The future of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is promising, as it has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. Future research should focus on understanding the mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new potential applications of 6-(2,3-Dichlorophenyl)picolinic acid, 95% in the fields of chemistry, biochemistry, and pharmaceuticals. Finally, further research should be conducted to develop more efficient and cost-effective methods of synthesizing 6-(2,3-Dichlorophenyl)picolinic acid, 95%.
Méthodes De Synthèse
6-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized in a variety of ways. The most common method is by the reaction of 2,3-dichloroaniline with picolinic acid in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C for a period of 1-2 hours. The reaction yields 6-(2,3-Dichlorophenyl)picolinic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of 2,3-dichloroaniline with acetic acid, the reaction of 2,3-dichloroaniline with maleic anhydride, and the reaction of 2,3-dichloroaniline with ammonium acetate.
Propriétés
IUPAC Name |
6-(2,3-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQCAAOOHSRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














